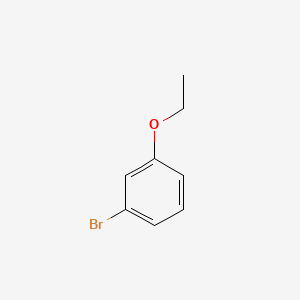

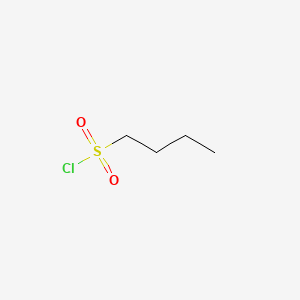

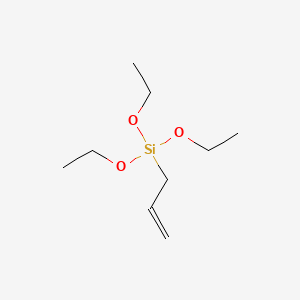

![molecular formula C16H17NO3 B1265947 2-アミノ-3-[4-(ベンジルオキシ)フェニル]プロパン酸 CAS No. 96612-91-8](/img/structure/B1265947.png)

2-アミノ-3-[4-(ベンジルオキシ)フェニル]プロパン酸

概要

説明

Synthesis Analysis

The synthesis of compounds structurally related to 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, such as 4-(3-Amino-2-carboxy phenyl) butanoic acid, involves steps like nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, highlighting low-cost and mild reaction conditions suitable for industrial-scale production (Yuan Guo-qing, 2013). Similarly, the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives through intramolecular carbopalladation of nitriles demonstrates high yields and good regioselectivity, showcasing the versatility in forming complex structures from simple starting materials (Qingping Tian et al., 2003).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 2-aminochromenes and 2-aminobenzo[b]pyrans, have been established through X-ray diffraction analysis, providing insights into the structural configuration that can influence the compound's reactivity and interaction with biological targets (A. M. Shestopalov et al., 2002; 2003).

Chemical Reactions and Properties

The versatility of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid and its analogs in chemical reactions is exemplified by their use in synthesizing various heterocyclic compounds, including furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These reactions showcase the compound's reactivity towards different nucleophiles, underlying its importance in creating pharmacologically active molecules (A. Y. Soliman et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are critical for understanding how 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid can be manipulated in laboratory and industrial settings. Although specific details on these properties were not found in the provided research, they are fundamental in dictating the conditions under which the compound can be synthesized, stored, and applied in further chemical reactions.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards various chemical reagents, and participation in specific types of chemical reactions, define the practical applications of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid in synthesis and drug development processes. Its role as an intermediate in synthesizing biologically active molecules, such as thiazolidin-3-yl propan-1-one derivatives with antimicrobial activities, highlights its chemical versatility and potential for contributing to new therapeutic agents (Amit A. Pund et al., 2022).

科学的研究の応用

チロシナーゼ阻害剤

コジ酸融合2-アミノ-3-シアノ-4H-ピラン誘導体の新規シリーズは、チロシナーゼ阻害剤として合成されました . これらのうち、2-アミノ-4-(4-((4-フルオロベンジル)オキシ)フェニル)-6-(ヒドロキシメチル)-8-オキソ-4,8-ジヒドロピラノ[3,2-b]ピラン-3-カルボニトリルは、競合的阻害パターンで最高の抗チロシナーゼ活性を示しました .

抗癌剤

3’-(4-(ベンジルオキシ)フェニル)-1’-フェニル-5-(ピリジン-4-イル)-3,4-ジヒドロ-1’H,2H-3,4’-ビピラゾール誘導体のシリーズは、ヒト癌細胞株に対するEGFRキナーゼ阻害活性と抗増殖活性を評価するために設計、合成、および評価されました . 化合物の1つは、ヒト非小細胞肺腫瘍細胞株A549に対して強力なin vitro抗腫瘍活性を示しました .

BACE-1阻害剤

3-(2-アミノヘテロサイクル)-4-ベンジルオキシフェニルベンザミド誘導体の3つのシリーズ、2-アミノオキサゾール、2-アミノチアゾール、および2-アミノ-6H-1,3,4-チアジアジンは、β-セクレターゼ(BACE-1)阻害剤として設計、合成、および評価されました .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been reported to interact with gpr34 receptors and PPARγ , which play crucial roles in cell signaling and regulation of gene expression.

Mode of Action

Based on its structural similarity to other compounds, it might interact with its targets, leading to changes in cell signaling pathways .

Biochemical Pathways

Compounds with similar structures have been reported to influence pathways related to cell signaling and gene expression .

Result of Action

Similar compounds have been reported to have effects on cell signaling and gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid . .

生化学分析

Biochemical Properties

2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is involved in several biochemical reactions, primarily interacting with enzymes, proteins, and other biomolecules. It acts as a substrate for certain enzymes, facilitating reactions that are vital for cellular function. For instance, it may interact with enzymes involved in amino acid metabolism, influencing the synthesis and degradation of other amino acids. The nature of these interactions often involves binding to the active site of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .

Cellular Effects

The effects of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic profile of cells . These effects are crucial for understanding how cells adapt to changes in their environment and maintain homeostasis.

Molecular Mechanism

At the molecular level, 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access and thus reducing enzyme activity. Conversely, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency . These molecular interactions are fundamental to the compound’s role in regulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It may participate in the synthesis and degradation of amino acids, influencing metabolic flux and metabolite levels. For instance, it can affect the levels of key metabolites involved in energy production and biosynthesis . These interactions are crucial for maintaining metabolic balance and supporting cellular function.

Transport and Distribution

The transport and distribution of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound within tissues can influence its overall efficacy and impact on cellular function.

Subcellular Localization

The subcellular localization of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects on cellular activity . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

特性

IUPAC Name |

2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFHLONDOVSENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96612-91-8, 16652-64-5 | |

| Record name | o-Benzyl-DL-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096612918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-BENZYL-DL-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LQ6V9MO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

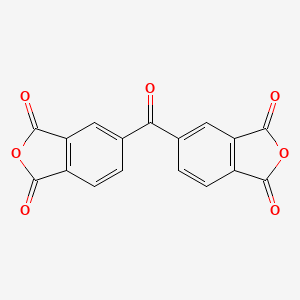

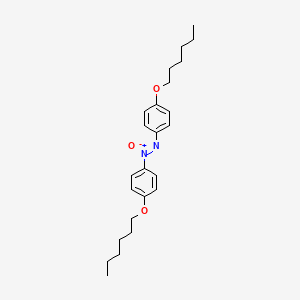

![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)

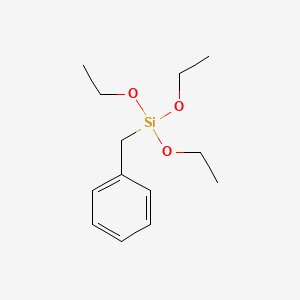

![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)